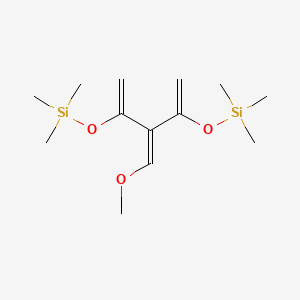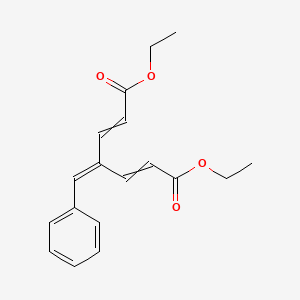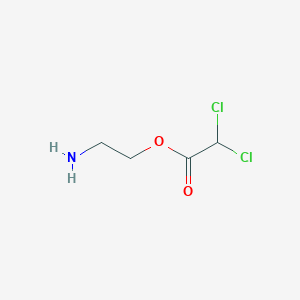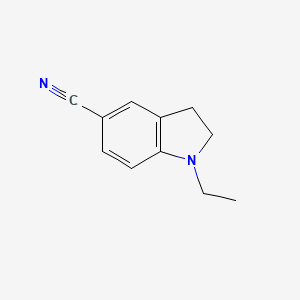
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane is an organic compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of silicon, oxygen, and carbon atoms, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane typically involves the reaction of silicon-based precursors with methoxymethylidene groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.
化学反应分析
Types of Reactions
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of certain bonds within the molecule.
Substitution: The methoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield silicon-oxygen compounds, while reduction reactions can produce simpler silicon-based molecules.
科学研究应用
5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex silicon-based compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Some compounds similar to 5-(Methoxymethylidene)-2,2,8,8-tetramethyl-4,6-dimethylidene-3,7-dioxa-2,8-disilanonane include:
- 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-(Methoxymethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
What sets this compound apart from similar compounds is its unique combination of silicon and oxygen atoms, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
属性
CAS 编号 |
90330-49-7 |
|---|---|
分子式 |
C13H26O3Si2 |
分子量 |
286.51 g/mol |
IUPAC 名称 |
[3-(methoxymethylidene)-4-trimethylsilyloxypenta-1,4-dien-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H26O3Si2/c1-11(15-17(4,5)6)13(10-14-3)12(2)16-18(7,8)9/h10H,1-2H2,3-9H3 |
InChI 键 |
HRBKAKLHEDSRIG-UHFFFAOYSA-N |
规范 SMILES |
COC=C(C(=C)O[Si](C)(C)C)C(=C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)

![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)


![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)


![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)

![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)

